1-Chloro-3-ethynylbenzene
Overview
Description
1-Chloro-3-ethynylbenzene is an organic compound with the molecular formula C₈H₅Cl It is a derivative of benzene, where a chlorine atom and an ethynyl group are substituted at the first and third positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynylbenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-chloro-3-iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-ethynylphenol.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, forming dihaloalkenes or haloalkenes.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition Reactions: Halogens like bromine or chlorine in the presence of a catalyst.
Oxidation Reactions: Potassium permanganate or osmium tetroxide as oxidizing agents.
Major Products:
3-Ethynylphenol: Formed through nucleophilic substitution.
Dihaloalkenes: Formed through addition reactions with halogens.
Carbonyl Compounds: Formed through oxidation of the ethynyl group.
Scientific Research Applications
1-Chloro-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-ethynylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In addition reactions, the ethynyl group reacts with electrophiles, leading to the formation of new carbon-carbon or carbon-halogen bonds. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
1-Chloro-2-ethynylbenzene: Similar structure but with the ethynyl group at the second position.
1-Chloro-4-ethynylbenzene: Ethynyl group at the fourth position.
3-Chloro-1-ethynylbenzene: Chlorine and ethynyl groups at the third and first positions, respectively.
Uniqueness: 1-Chloro-3-ethynylbenzene is unique due to the specific positioning of the chlorine and ethynyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBJPHPMYOUMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227413 | |
Record name | Benzene, 1-chloro-3-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-83-6 | |
Record name | 3-Chlorophenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-3-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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